molecular formula C17H19N5O3S B2696532 6-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852152-77-3

6-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2696532
CAS No.: 852152-77-3
M. Wt: 373.43
InChI Key: HAVWQYABGUXKIA-UHFFFAOYSA-N
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Description

The compound 6-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic molecule with a complex chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione generally involves multiple steps:

  • Formation of the Triazole Ring: : The first step often includes forming the 1,2,4-triazole ring. This can be achieved via the cyclization of appropriate hydrazine derivatives with nitrile compounds.

  • Attachment of the Isopropylthio and Methoxyphenyl Groups: : Subsequent steps involve the functionalization of the triazole ring with isopropylthio and methoxyphenyl groups.

  • Formation of the Pyrimidine-2,4-dione Ring: : This is usually achieved through a series of condensation reactions involving appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial-scale production may involve optimizing these reaction conditions to maximize yield and purity, including:

  • Utilizing catalysts and solvents to enhance reaction efficiency.

  • Employing techniques like recrystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically at the sulfur atom in the isopropylthio group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : The compound can also undergo reduction reactions, especially at the nitro groups if present, leading to amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the triazole moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

  • Reducing Agents: : Metal hydrides like sodium borohydride for reduction.

  • Catalysts: : Acid or base catalysts for substitution reactions.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Corresponding amines.

  • Substitution: : Varied substituted derivatives depending on the reactants.

Scientific Research Applications

Chemistry

  • Synthetic Intermediate: : Used in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition: : Potential use as an inhibitor for specific enzymes due to its triazole ring.

Medicine

  • Drug Development: : Investigated for potential therapeutic uses, including anticancer and antimicrobial agents.

Industry

  • Material Science: : Used in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily through:

  • Molecular Targets: : It can interact with enzymes and proteins, altering their function.

  • Pathways Involved: : It may interfere with biological pathways such as signal transduction and metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluorouracil: : Another pyrimidine-2,4-dione derivative, widely used in cancer therapy.

  • Sulfamethoxazole: : A sulfonamide with a similar structural motif and used as an antibiotic.

Uniqueness

  • Structural Complexity: : The combination of isopropylthio, methoxyphenyl, and triazole moieties in the same molecule is rare, providing unique chemical and biological properties.

Properties

IUPAC Name

6-[[4-(4-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-10(2)26-17-21-20-14(8-11-9-15(23)19-16(24)18-11)22(17)12-4-6-13(25-3)7-5-12/h4-7,9-10H,8H2,1-3H3,(H2,18,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVWQYABGUXKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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